molecular formula C12H13Cl2NO3 B8414022 4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester

4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester

Cat. No. B8414022
M. Wt: 290.14 g/mol
InChI Key: UENODNOLVAUFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855843B2

Procedure details

To a solution of 4-amino-2-chlorobenzoic acid methyl ester hydrochloride (0.52 g) and DIEA (0.27 mL) in CH2Cl2 (20 mL) at 0° C. under N2 was added 4-chlorobutyryl chloride (0.3 mL) and the mixture was stirred for 4 h at that temperature. DMAP (0.23 mmol) was added and the mixture was stirred at room temperature overnight. 4-Chlorobutyryl chloride (0.3 mL) and DIEA (0.09 mL) were added and the mixture was stirred for 24 h. The mixture was diluted with CH2Cl2 (100 mL) and the solution was washed successively with 1N HCl, std. NaHCO3, brine, dried and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane/EtOAc 3:1) to yield 4-(4-chlorobutyryl)amino-2-chlorobenzoic acid methyl ester (0.64 g). ESMS: m/z 290 (MH+).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mmol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[Cl:12].CCN(C(C)C)C(C)C.[Cl:23][CH2:24][CH2:25][CH2:26][C:27](Cl)=[O:28]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:2][O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:27](=[O:28])[CH2:26][CH2:25][CH2:24][Cl:23])=[CH:7][C:6]=1[Cl:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
Cl.COC(C1=C(C=C(C=C1)N)Cl)=O
Name
Quantity
0.27 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
0.09 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.23 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 h
Duration
24 h
WASH
Type
WASH
Details
the solution was washed successively with 1N HCl, std
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; eluent: hexane/EtOAc 3:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)NC(CCCCl)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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